tert-Butyl (2-methylquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-methylquinolin-3-yl)carbamate: is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is a white to off-white solid that is often used in various chemical reactions and research applications. The compound is known for its stability and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-3-yl)carbamate typically involves the reaction of 2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-methylquinolin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl (2-methylquinolin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methylquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different substitution patterns.
Benzyl carbamate: A related compound with a benzyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl (2-methylquinolin-3-yl)carbamate is unique due to its quinoline core, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Biological Activity
tert-Butyl (2-methylquinolin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O2, with a molecular weight of approximately 232.28 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Enzymes : The compound has been shown to inhibit various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism and can affect the pharmacokinetics of co-administered drugs .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural similarity to other known antimicrobial agents supports this potential .
- Anticancer Activity : There is emerging evidence that this compound may modulate cellular pathways involved in tumor proliferation and apoptosis, indicating possible applications in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study focusing on the inhibition of cytochrome P450 enzymes demonstrated that this compound significantly reduced the activity of CYP1A2 and CYP2C19 in vitro. This inhibition could lead to altered metabolism of drugs processed by these enzymes, necessitating careful evaluation in therapeutic contexts .
Case Study: Antimicrobial Activity
Research assessing the antimicrobial properties of related quinoline derivatives found that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound's activity remains limited, its structural analogs suggest potential efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that may enhance its biological activity. Understanding the SAR can guide future synthesis and optimization efforts:
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Similarity Score |
---|---|---|
tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate | Fluorine substitution | 0.72 |
tert-Butyl (4-formylpyridin-3-yl)carbamate | Pyridine core | 0.71 |
3-((tert-Butoxycarbonyl)amino)picolinic acid | Picolinic acid derivative | 0.71 |
This table illustrates how structural variations can influence biological activity, emphasizing the unique position of this compound within this chemical class.
Properties
IUPAC Name |
tert-butyl N-(2-methylquinolin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHOFUUVQKGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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